JNJ-5207852 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

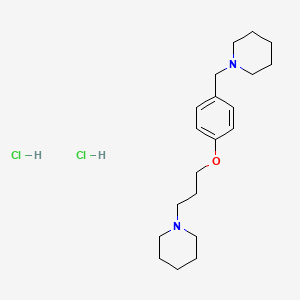

1-[3-[4-(piperidin-1-ylmethyl)phenoxy]propyl]piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O.2ClH/c1-3-12-21(13-4-1)16-7-17-23-20-10-8-19(9-11-20)18-22-14-5-2-6-15-22;;/h8-11H,1-7,12-18H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLXSVVZCGBIJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCCCC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JNJ-5207852 Dihydrochloride: A Technical Guide to its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-5207852 dihydrochloride (B599025) is a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R), a key presynaptic autoreceptor in the central nervous system. This technical guide provides a comprehensive overview of the primary target of JNJ-5207852, its mechanism of action, and the experimental methodologies used to characterize its pharmacological profile. Quantitative binding affinity data are presented, along with detailed protocols for key in vitro and in vivo assays. Furthermore, the canonical signaling pathway of the histamine H3 receptor is illustrated to provide context for the antagonistic action of JNJ-5207852.

Primary Target: Histamine H3 Receptor (H3R)

The primary molecular target of JNJ-5207852 dihydrochloride is the histamine H3 receptor (H3R).[1][2][3][4][5][6][7][8][9][10] JNJ-5207852 acts as a high-affinity, selective, and orally active antagonist at this receptor.[6][7][8][11] Some studies also classify it as a neutral antagonist.[1][5][6][7][8] Its antagonism has been demonstrated at both rat and human H3 receptors.[1][2][3][4][5][6][7][8][9][10] The selectivity of JNJ-5207852 for the H3R is high, with negligible binding to other receptors, transporters, and ion channels at concentrations up to 1 μM.[1][5][6] The wake-promoting effects of JNJ-5207852 have been shown to be absent in H3 receptor knockout mice, further validating the H3R as its primary target.[1][2][5][6][9]

Mechanism of Action and Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[12] As a presynaptic autoreceptor, its activation by histamine inhibits the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.

By acting as an antagonist, JNJ-5207852 blocks the constitutive activity of the H3R and/or the binding of endogenous histamine. This disinhibition leads to an increased release of histamine and other neurotransmitters, which is believed to underlie its wake-promoting and nootropic effects.[1][5][6]

The canonical signaling pathway initiated by H3R activation involves the following steps:

-

Agonist Binding: Histamine binds to the H3R.

-

G-Protein Activation: The receptor-agonist complex facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to the dissociation of the Gαi/o and Gβγ subunits.

-

Downstream Effects of Gαi/o: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB).

-

Downstream Effects of Gβγ: The Gβγ subunit can modulate the activity of various effector proteins, including ion channels and other enzymes.

-

MAPK/PI3K Pathway Modulation: Activation of the H3R can also lead to the modulation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) signaling pathways.[12]

JNJ-5207852, as an antagonist, prevents these downstream signaling events from occurring in response to histamine.

Histamine H3 Receptor Signaling Pathway

Quantitative Data

The binding affinity of JNJ-5207852 for the histamine H3 receptor has been determined in several studies. The following table summarizes the key quantitative data.

| Parameter | Species | Value | Reference |

| pKi | Human | 9.24 ± 0.21 | [1][5] |

| Rat | 8.90 ± 0.17 | [1][5] | |

| Ki | Rat | 1.2 nM | [10] |

| pKd | Human | 8.69 | [7] |

| Rat | 8.84 | [7] | |

| ED50 (ex vivo) | Mouse | 0.13 mg/kg (s.c.) | [1][5][6][10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of JNJ-5207852 with the histamine H3 receptor.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of JNJ-5207852 for the human and rat histamine H3 receptors.

Materials:

-

Membrane preparations from cells expressing recombinant human or rat H3 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Nα-methylhistamine.

-

This compound.

-

Non-specific binding control: Histamine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of JNJ-5207852 in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

JNJ-5207852 or vehicle control.

-

Radioligand ([³H]-Nα-methylhistamine) at a concentration near its Kd.

-

Membrane preparation.

-

-

For determination of non-specific binding, add 10 µM histamine instead of JNJ-5207852.

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plates and add scintillation cocktail to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor of interest.

Objective: To determine the functional antagonist activity of JNJ-5207852 at the histamine H3 receptor.

Materials:

-

Membrane preparations from cells expressing H3 receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

Histamine (agonist).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

96-well filter plates.

-

Scintillation counter.

Protocol:

-

Pre-incubate membranes with GDP to ensure G proteins are in their inactive state.

-

Prepare serial dilutions of JNJ-5207852 and the agonist (histamine).

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

JNJ-5207852 or vehicle.

-

Histamine at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Membrane preparation.

-

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Analyze the data to determine the IC₅₀ of JNJ-5207852 in inhibiting agonist-stimulated [³⁵S]GTPγS binding.

Ex Vivo Autoradiography

This technique is used to measure receptor occupancy in the brain after systemic administration of a drug.

Objective: To determine the in vivo brain H3 receptor occupancy of JNJ-5207852.

Materials:

-

Mice.

-

This compound.

-

Radioligand for H3R (e.g., [³H]-Nα-methylhistamine).

-

Cryostat.

-

Phosphor imaging plates or film.

Protocol:

-

Administer various doses of JNJ-5207852 (e.g., subcutaneously) to different groups of mice.

-

A control group receives vehicle.

-

After a specific time (e.g., 1 hour), euthanize the animals and rapidly remove the brains.

-

Freeze the brains and prepare thin (e.g., 20 µm) coronal or sagittal sections using a cryostat.

-

Mount the sections on microscope slides.

-

Incubate the sections with the H3R radioligand.

-

Wash the sections to remove unbound radioligand.

-

Expose the dried sections to phosphor imaging plates or film.

-

Quantify the density of radioligand binding in specific brain regions.

-

Calculate the percentage of receptor occupancy at each dose of JNJ-5207852 compared to the vehicle-treated group.

Conclusion

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist. Its mechanism of action, involving the blockade of H3R-mediated signaling, leads to the disinhibition of histamine and other neurotransmitter release in the brain. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers in the fields of pharmacology and drug development interested in the histamine H3 receptor and its ligands.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Histamine Receptor | TargetMol [targetmol.com]

- 10. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]

- 12. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Pimodivir (JNJ-63623872): A Technical Guide

Errata

Initial research has indicated a discrepancy in the compound of interest. JNJ-5207852 is a histamine (B1213489) H3 receptor antagonist. The detailed request for information regarding antiviral mechanisms and signaling pathways strongly suggests that the intended subject is pimodivir (B611791) (also known as JNJ-63623872 and VX-787 ), a well-documented inhibitor of the influenza A virus. This guide will proceed with a comprehensive overview of the discovery and synthesis of pimodivir.

Executive Summary: Pimodivir (formerly VX-787, JNJ-63623872) is a first-in-class, orally bioavailable antiviral agent that was developed for the treatment of influenza A virus infections. It functions by selectively inhibiting the polymerase basic protein 2 (PB2) subunit of the viral RNA-dependent RNA polymerase complex. This inhibition prevents the "cap-snatching" process, a critical step for the initiation of viral mRNA transcription, thereby halting viral replication. Pimodivir demonstrated potent in vitro activity against a wide range of influenza A strains, including those resistant to existing neuraminidase inhibitors, and showed efficacy in preclinical models.[1][2] However, its clinical development was discontinued (B1498344) during Phase 3 trials as it did not demonstrate a significant additional benefit over the standard of care in hospitalized patients. This document provides a detailed technical overview of the discovery, mechanism of action, synthesis, and key experimental data related to pimodivir.

Discovery and Mechanism of Action

Pimodivir was identified through screening of a compound library for molecules with in vitro activity against the influenza virus.[3] Subsequent studies elucidated its novel mechanism of action, targeting a highly conserved pocket in the PB2 subunit of the influenza A viral polymerase.[1]

The influenza virus polymerase, a heterotrimeric complex of PB1, PB2, and PA subunits, is responsible for the transcription and replication of the viral RNA genome. A key step in viral transcription is "cap-snatching," where the PB2 subunit binds to the 5' cap (m7GTP) of host pre-mRNAs. These captured caps (B75204) are then cleaved by the PA subunit and used as primers to initiate the synthesis of viral mRNAs.[3][4] Pimodivir competitively occupies this cap-binding pocket on the PB2 subunit, physically preventing the binding of host capped RNAs and thereby inhibiting viral gene transcription and replication.[5][6] Due to significant structural differences in the PB2 cap-binding domain between influenza A and B viruses, pimodivir's activity is specific to influenza A.[7]

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of pimodivir in the host cell nucleus.

Quantitative Data

Table 1: In Vitro Antiviral Activity of Pimodivir

| Influenza A Strain | Assay Type | Cell Line | EC50 (nM) | Reference |

| A/PR/8/34 (H1N1) | CPE | MDCK | 1.6 | [8] |

| A(H1N1) | - | Macrophages | 8 | [9] |

| A(H3N2) | - | Macrophages | 12 | [9] |

| Pandemic 2009 H1N1 | - | - | 0.13 - 3.2 | [9] |

| Avian H5N1 | - | - | 0.13 - 3.2 | [9] |

| A(H1N1)pdm09 | HINT | - | Median IC50 range | [7] |

| A(H3N2) | HINT | - | Median IC50 range | [7] |

CPE: Cytopathic Effect, MDCK: Madin-Darby Canine Kidney, HINT: High-content imaging neutralization assay. EC50: 50% effective concentration, IC50: 50% inhibitory concentration.

Table 2: Binding Affinity and Cytotoxicity

| Parameter | Value | Reference |

| KD (dissociation constant) for PB2 | 24 nM | [8] |

| CC50 (human PBMC) | > 100 µM | [9] |

PBMC: Peripheral Blood Mononuclear Cells, CC50: 50% cytotoxic concentration.

Table 3: Pharmacokinetic Parameters of Pimodivir in Healthy Volunteers (600 mg, Day 10)

| Parameter | Value (Mean) | Reference |

| Cmax (ng/mL) | - | [10] |

| AUC12h (ng·h/mL) | - | [10] |

| tmax (h) | 3.0 (median) | [10] |

| C0h (ng/mL) | 429 | [10] |

Note: Specific mean values for Cmax and AUC12h were presented as ratios in the source. After multiple doses, there was a 1.2- and 1.8-fold increase in Cmax and AUC12h, respectively, between Day 1 and Day 10.[10][11]

Synthesis Pathway

The synthesis of pimodivir is a multi-step process. A representative synthetic route is outlined below, based on published literature.[3][8] The core structure is assembled through key steps including a Suzuki coupling to connect the azaindole and pyrimidine (B1678525) moieties.

Caption: Generalized synthetic pathway for pimodivir.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is a primary high-throughput screening method to identify compounds that protect cells from virus-induced death.[12]

Objective: To determine the concentration of pimodivir required to inhibit virus-induced cell death by 50% (EC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Assay Medium: DMEM with 2% FBS, 1% Penicillin-Streptomycin

-

Infection Medium: DMEM, 0.5 µg/mL TPCK-treated trypsin

-

Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

-

Pimodivir stock solution in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

384-well clear-bottom, black-walled plates

Procedure:

-

Cell Seeding: Trypsinize and resuspend MDCK cells to a concentration of 3 x 10^5 cells/mL in Assay Medium. Dispense 25 µL of the cell suspension into each well of the 384-well plates.[12]

-

Compound Preparation: Prepare serial dilutions of pimodivir in DMSO, then dilute into Assay Medium.

-

Compound Addition: Using a liquid handler, transfer the diluted pimodivir solutions to the cell plates. Include appropriate controls: wells with DMSO only (virus control), wells with a known inhibitor (positive control), and uninfected cell controls with DMSO.[12]

-

Virus Infection: Prepare the virus inoculum in Infection Medium at a multiplicity of infection (MOI) predetermined to cause 80-90% cell death in 48-72 hours. Add the virus inoculum to all wells except the uninfected cell controls.[12]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percentage of cell viability for each compound concentration relative to the uninfected and virus-only controls. The EC50 value is determined by fitting the data to a four-parameter dose-response curve.

In Vivo Efficacy in Murine Influenza Model

This protocol provides a framework for evaluating the in vivo efficacy of pimodivir against a lethal influenza A virus challenge in mice.[1]

Objective: To assess the ability of pimodivir to improve survival and reduce viral load and morbidity in influenza-infected mice.

Materials:

-

6- to 8-week-old female BALB/c mice

-

Influenza A virus strain adapted for mice (e.g., A/PR/8/34)

-

Pimodivir formulated for oral gavage (e.g., in 0.5% methylcellulose)

-

Vehicle control

-

Anesthetic (e.g., isoflurane)

-

MDCK cells for viral titration

-

TCID50 assay reagents

Procedure:

-

Acclimatization: House mice in BSL-2 conditions for at least 3 days prior to the experiment.

-

Randomization: Randomly assign mice to treatment groups (e.g., Vehicle, Pimodivir at various doses, Oseltamivir positive control). A typical group size is 8-10 mice.[1]

-

Infection: Lightly anesthetize mice and inoculate them intranasally with a lethal dose (e.g., 5 x LD50) of the influenza A virus in a 50 µL volume of sterile PBS.[1]

-

Treatment: Initiate treatment at a specified time post-infection (e.g., 24 or 48 hours). Administer pimodivir or vehicle control by oral gavage twice daily for a specified duration (e.g., 10 days).[9]

-

Monitoring: Monitor mice daily for survival, body weight changes, and clinical signs of illness for 14-21 days.

-

Viral Load Determination (Satellite Group): On a predetermined day post-infection (e.g., Day 3 or 5), euthanize a separate satellite group of mice from each treatment arm. Aseptically collect the lungs.

-

Lung Homogenization: Homogenize a pre-weighed portion of lung tissue in cold, sterile PBS. Clarify the homogenate by centrifugation.[1]

-

Viral Titer Quantification: Determine the amount of infectious virus in the lung homogenates using a 50% Tissue Culture Infective Dose (TCID50) assay on MDCK cells.[1]

-

Data Analysis: Plot Kaplan-Meier survival curves and analyze for statistical significance using a log-rank test. Compare body weight changes and lung viral titers between groups using appropriate statistical tests (e.g., ANOVA).[1]

Experimental Workflow

Caption: Preclinical evaluation workflow for pimodivir.

References

- 1. benchchem.com [benchchem.com]

- 2. Pimodivir - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel influenza polymerase PB2 inhibitors for the treatment of influenza A infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Single‐ and multiple‐dose pharmacokinetics and safety of pimodivir, a novel, non‐nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open‐label study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single- and multiple-dose pharmacokinetics and safety of pimodivir, a novel, non-nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open-label study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Unveiling the Profile of JNJ-5207852: A Technical Guide to its Pharmacokinetics and Brain Penetration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and brain penetration of JNJ-5207852, a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist. The information presented herein is compiled from preclinical studies and is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Core Pharmacokinetic and Brain Penetration Data

The following tables summarize the key quantitative data regarding the in vitro binding affinity, in vivo potency, and pharmacokinetic parameters of JNJ-5207852.

Table 1: In Vitro Receptor Binding Affinity

| Species | Receptor | Parameter | Value | Reference |

| Human | Histamine H3 | pKi | 9.24 | [1] |

| Rat | Histamine H3 | pKi | 8.9 | [1] |

Table 2: In Vivo Receptor Occupancy

| Species | Assay | Parameter | Value | Administration Route | Reference |

| Mouse | Ex Vivo Autoradiography | ED50 | 0.13 mg/kg | Subcutaneous | [1] |

Table 3: Pharmacokinetic Parameters in Rats

| Sex | Administration Route (Dose) | Tmax (h) | T½ (h) | Brain Concentration at 24h (ng/g) | Reference |

| Male | Oral (30 mg/kg) | 4.5 | 14.6 | 5306 ± 282 | [1] |

| Female | Oral (30 mg/kg) | 4.0 | 16.8 | 6726 ± 826 | [1] |

| Male | Intraperitoneal (10 mg/kg) | Not Reported | 13.2 | 2096 ± 46 | [1] |

| Female | Intraperitoneal (10 mg/kg) | Not Reported | 20.1 | 2483 ± 54 | [1] |

Note: Cmax and AUC values were not explicitly provided in the primary literature. The compound is reported to be extensively absorbed after oral administration and reaches high levels in the brain.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assays

Objective: To determine the binding affinity of JNJ-5207852 for histamine H3 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing either human or rat histamine H3 receptors.

-

Radioligand: [3H]-Nα-methylhistamine is used as the radioligand.

-

Assay Conditions: Membranes are incubated with various concentrations of the unlabeled test compound (JNJ-5207852) and a fixed concentration of the radioligand in a suitable buffer.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Ex Vivo Autoradiography

Objective: To assess the in vivo potency and brain penetration of JNJ-5207852 by measuring receptor occupancy.

Methodology:

-

Animal Dosing: Mice are administered various doses of JNJ-5207852 via subcutaneous injection.

-

Tissue Collection: At a predetermined time point after dosing, the animals are euthanized, and their brains are rapidly removed and frozen.

-

Brain Sectioning: Coronal brain sections are cut using a cryostat and mounted on microscope slides.

-

Radioligand Incubation: The brain sections are incubated with a solution containing a radiolabeled histamine H3 receptor ligand (e.g., [3H]-R-α-methylhistamine).

-

Washing: Non-specifically bound radioligand is removed by washing the sections in buffer.

-

Imaging: The slides are exposed to a phosphor imaging screen or autoradiographic film to visualize the distribution and density of the radioligand binding.

-

Data Analysis: The density of the signal in specific brain regions is quantified and compared between vehicle-treated and JNJ-5207852-treated animals to determine the dose-dependent receptor occupancy. The ED50, the dose that produces 50% receptor occupancy, is then calculated.

Visualizations

Histamine H3 Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway of the histamine H3 receptor, which is antagonized by JNJ-5207852. As a presynaptic autoreceptor and heteroreceptor, its activation by histamine typically leads to the inhibition of neurotransmitter release. JNJ-5207852 blocks this action, thereby increasing the release of histamine and other neurotransmitters.

Caption: Signaling pathway of the histamine H3 receptor and the antagonistic action of JNJ-5207852.

Experimental Workflow: Ex Vivo Autoradiography

This diagram outlines the key steps involved in the ex vivo autoradiography protocol used to determine the in vivo potency of JNJ-5207852.

Caption: Workflow for determining in vivo receptor occupancy using ex vivo autoradiography.

References

JNJ-5207852: A Technical Guide to a Histamine H3 Receptor Neutral Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-5207852, a potent and selective histamine (B1213489) H3 receptor (H3R) neutral antagonist. The document details its pharmacological profile, the experimental methodologies used for its characterization, and its role in the context of H3R signaling.

Introduction to JNJ-5207852 and the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, as a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. A notable characteristic of the H3 receptor is its high level of constitutive activity, meaning it can signal in the absence of an agonist. This basal signaling is a critical factor in the pharmacological classification of its ligands.

Ligands that block the action of agonists at the H3 receptor are broadly termed antagonists. However, they can be further classified based on their effect on the receptor's constitutive activity:

-

Inverse Agonists: These ligands not only block agonist activity but also suppress the receptor's basal, constitutive signaling.

-

Neutral Antagonists: These ligands block the action of agonists without affecting the constitutive activity of the receptor.

JNJ-5207852, with the chemical name 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a non-imidazole, high-affinity, and selective H3 receptor antagonist that is orally active and readily penetrates the brain.[1][2] Its distinction as a neutral antagonist has significant implications for its physiological effects, particularly the observed lack of impact on body weight, a side effect associated with some H3R inverse agonists.[1][2]

Pharmacological Profile of JNJ-5207852

The pharmacological activity of JNJ-5207852 has been characterized through a series of in vitro and in vivo experiments.

Binding Affinity

JNJ-5207852 demonstrates high affinity for both rat and human histamine H3 receptors. Radioligand binding assays have been employed to determine its binding constant (Ki), typically expressed as its logarithmic transformation, pKi.

| Parameter | Species | Value | Reference Compound (Thioperamide) pKi |

| pKi | Human H3R | 9.24 ± 0.21 | 7.40 ± 0.33 |

| pKi | Rat H3R | 8.90 ± 0.17 | 8.40 ± 0.20 |

| Data sourced from Barbier et al., 2004.[1] |

As the data indicates, JNJ-5207852 has a significantly higher affinity for the human H3 receptor (approximately 100-fold) and a moderately higher affinity for the rat H3 receptor (3-fold) as compared to the reference antagonist, thioperamide.[1]

Functional Activity

The antagonist potency of JNJ-5207852 was determined using a functional cell-based assay that measures the inhibition of forskolin-induced cyclic AMP (cAMP) accumulation. The results are presented as pA2 values, which represent the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the same response.

| Parameter | Species | Value |

| pA2 | Human H3R | 9.84 |

| pA2 | Rat H3R | 8.94 |

| Data sourced from Barbier et al., 2004.[1] |

The pA2 values show strong concordance with the pKi values from binding experiments, and the Schild regression analysis yielded slopes not significantly different from unity, which is characteristic of competitive antagonism.[1]

Evidence for Neutral Antagonism

The classification of JNJ-5207852 as a neutral antagonist is supported by a specialized binding assay that assesses the influence of a G protein activator (GppNHp) and NaCl on the ligand's binding affinity. The ratio of the Ki values in the absence and presence of GppNHp/NaCl provides insight into the ligand's effect on the receptor's conformational state.

| Compound | Classification | Ki Ratio (-GppNHp / +GppNHp) |

| Imetit | Agonist | 0.47 ± 0.11 |

| Thioperamide | Inverse Agonist | 3.39 ± 0.50 |

| JNJ-5207852 | Neutral Antagonist | 1.25 ± 0.16 |

| Data sourced from Barbier et al., 2004.[1] |

An agonist, like imetit, stabilizes the active G protein-coupled state of the receptor, leading to a Ki ratio of less than 1.[1] An inverse agonist, such as thioperamide, stabilizes the inactive state, resulting in a ratio greater than 1.[1] JNJ-5207852's Ki ratio, being close to 1, indicates that it does not favor either the active or inactive state of the receptor, a hallmark of a neutral antagonist.[1]

In Vivo Efficacy

In vivo studies in rodents have demonstrated that JNJ-5207852 is a brain-penetrant compound with wake-promoting effects.

| Parameter | Species | Value | Method |

| ED50 (Receptor Occupancy) | Mice | 0.13 mg/kg (s.c.) | Ex vivo autoradiography |

| Wake-Promoting Effects | Rats and Mice | Increased wakefulness, decreased REM and slow-wave sleep at 1-10 mg/kg (s.c.) | EEG/EMG monitoring |

| Effect on Body Weight | Mice | No change after 4-week daily treatment (10 mg/kg, i.p.) | Long-term in vivo study |

| Data sourced from Barbier et al., 2004.[1][2] |

The wake-promoting effects are absent in H3 receptor knockout mice, confirming the on-target mechanism of action.[1][2] The lack of effect on body weight after chronic administration is a significant finding, as other H3R antagonists with inverse agonist properties have been shown to reduce food intake and body weight.[1] This further supports the classification of JNJ-5207852 as a neutral antagonist.[1][2]

Signaling Pathways and Experimental Visualizations

Histamine H3 Receptor Signaling

The H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation, either by an agonist or through its constitutive activity, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can also modulate other effectors, such as N-type voltage-gated calcium channels.

Differentiating Neutral Antagonists from Inverse Agonists

The key distinction lies in their effect on the receptor's basal activity. A neutral antagonist will block agonist-induced signaling but will not alter the constitutive signaling of the receptor. In contrast, an inverse agonist will reduce this basal activity, often leading to an increase in cAMP levels from their suppressed baseline.

References

Early Preclinical Evaluation of JNJ-5207852: A Histamine H3 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the early animal model studies involving JNJ-5207852, a novel, non-imidazole histamine (B1213489) H3 receptor antagonist. The data herein is compiled from foundational preclinical research to offer a detailed resource for scientists and professionals in the field of drug development.

Core Pharmacological Profile

JNJ-5207852 is a potent and selective antagonist of the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system. As a neutral antagonist, it blocks the constitutive activity of the H3 receptor, which acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, thereby modulating the release of histamine and other neurotransmitters. This mechanism of action underlies its observed wake-promoting and nootropic effects in animal models.[1][2][3]

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative data from early preclinical studies of JNJ-5207852.

Table 1: Receptor Binding Affinity

| Species | Receptor | Parameter | Value |

| Human | H3 | pKi | 9.24[1][4][5][6] |

| Rat | H3 | pKi | 8.90[1][4][5][6] |

Table 2: In Vivo Receptor Occupancy and Efficacy

| Species | Test | Administration | Dose/Parameter | Result |

| Mouse | Ex Vivo Autoradiography | Subcutaneous (s.c.) | ED50 | 0.13 mg/kg[1][5][6] |

| Mouse | Sleep/Wake EEG | Subcutaneous (s.c.) | 1-10 mg/kg | Increased wakefulness, decreased REM and slow-wave sleep[1][4][5] |

| Rat | Sleep/Wake EEG | Subcutaneous (s.c.) | 1-10 mg/kg | Increased wakefulness, decreased REM and slow-wave sleep[1][5] |

| Mouse | Locomotor Activity | Subcutaneous (s.c.) | 1-10 mg/kg | No associated hypermotility[1][5] |

| Mouse | Chronic Dosing (4 weeks) | Intraperitoneal (i.p.) | 10 mg/kg/day | No significant change in body weight[1][4][5] |

Key Experimental Methodologies

Detailed protocols for the pivotal experiments are outlined below to provide a clear understanding of the study designs.

Receptor Binding Assays

-

Objective: To determine the binding affinity of JNJ-5207852 for human and rat H3 receptors.

-

Method: Radioligand binding assays were performed using membranes from cells recombinantly expressing either the human or rat H3 receptor.

-

Protocol:

-

Cell membranes were incubated with a specific radioligand for the H3 receptor (e.g., ³H-R-α-methylhistamine).

-

Increasing concentrations of JNJ-5207852 were added to compete with the radioligand for receptor binding.

-

After incubation, the membranes were washed to remove unbound radioligand.

-

The amount of bound radioactivity was measured using scintillation counting.

-

The inhibition constant (Ki) was calculated from the competition curves, and the pKi was determined as the negative logarithm of the Ki.

-

Ex Vivo Brain Receptor Occupancy

-

Objective: To assess the brain penetration and target engagement of JNJ-5207852 in vivo.

-

Method: Ex vivo autoradiography was conducted in mice.

-

Protocol:

-

Mice were administered various doses of JNJ-5207852 via subcutaneous injection.

-

After a set time (e.g., 1 hour), the animals were euthanized, and their brains were rapidly removed and frozen.

-

Brain slices were prepared and incubated with a radiolabeled H3 receptor ligand.

-

The slices were washed, dried, and exposed to film or a phosphor imager to visualize the distribution and density of the radioligand binding.

-

The displacement of the radioligand by JNJ-5207852 was quantified to determine the percentage of receptor occupancy at different doses, from which the ED50 was calculated.[1]

-

Sleep-Wake Monitoring in Rodents

-

Objective: To evaluate the effect of JNJ-5207852 on sleep-wake states.

-

Method: Electroencephalography (EEG) and electromyography (EMG) recordings were used to monitor the states of wakefulness, REM sleep, and slow-wave sleep.

-

Protocol:

-

Rats or mice were surgically implanted with EEG and EMG electrodes.

-

Following a recovery period, the animals were habituated to the recording chambers.

-

Baseline sleep-wake patterns were recorded.

-

JNJ-5207852 or vehicle was administered (e.g., subcutaneously at the onset of the light period).

-

EEG and EMG data were continuously recorded for 24 hours post-administration.

-

The recordings were scored to quantify the time spent in each sleep-wake state.

-

To confirm the mechanism of action, similar experiments were conducted in H3 receptor knockout mice, which showed no effect of the compound on sleep or wakefulness.[1][4][5]

-

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action and experimental logic.

Caption: Mechanism of Action of JNJ-5207852 at the Histaminergic Synapse.

Caption: Experimental Workflow for In Vivo Efficacy Testing.

References

- 1. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JNJ 5207852 dihydrochloride | Histamine H3 Receptor Antagonists: R&D Systems [rndsystems.com]

- 3. JNJ-5207852 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JNJ-5207852 dihydrochloride | Histamine Receptor | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for JNJ-5207852 Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-5207852 dihydrochloride (B599025) is a potent and selective antagonist of the histamine (B1213489) H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.[1][2] As a crucial tool in neuroscience and drug development, proper preparation of this compound for in vitro studies is paramount to ensure experimental reproducibility and accuracy. These application notes provide a detailed protocol for the dissolution of JNJ-5207852 dihydrochloride for cell culture applications, alongside a summary of its chemical properties and a diagram of its signaling pathway.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key quantitative data is summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 389.4 g/mol | [3] |

| Formula | C₂₀H₃₂N₂O·2HCl | [3] |

| Purity | ≥98% | [3] |

| Solubility in Water | Up to 50 mM | [3] |

| Solubility in DMSO | Up to 20 mM (with gentle warming) | [3] |

| Storage | Desiccate at room temperature. In solvent, store at -80°C for up to one year. | [4] |

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution of this compound

This protocol outlines the steps for preparing a sterile, high-concentration stock solution of this compound, which can be subsequently diluted to the desired final concentration for cell culture experiments.

Materials:

-

This compound powder

-

Sterile, anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile, deionized water

-

Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heating block (optional, for DMSO dissolution)

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile syringes

-

Sterile, light-protected microcentrifuge tubes for aliquoting

Procedure:

-

Pre-dissolution Preparation: In a sterile biological safety cabinet, bring the this compound powder and the chosen solvent (DMSO or water) to room temperature.

-

Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.894 mg.

-

Dissolution:

-

For DMSO: Transfer the weighed powder to a sterile conical tube. Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 3.894 mg of the compound). Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution in DMSO.[3]

-

For Water: Transfer the weighed powder to a sterile conical tube. Add the appropriate volume of sterile deionized water. Vortex thoroughly until the solid is fully dissolved.

-

-

Sterile Filtration: To ensure the sterility of the stock solution for cell culture use, draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile conical tube. This step is critical to prevent microbial contamination of cell cultures.

-

Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This minimizes contamination risk and avoids repeated freeze-thaw cycles that could degrade the compound. Store the aliquots at -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Culture

Procedure:

-

Thawing: When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: In a sterile environment, dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium).

-

Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can be detrimental to components in the cell culture medium.

-

Application to Cells: Add the prepared working solution to your cell cultures. It is crucial to include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of the solvent (e.g., DMSO) used to prepare the stock solution.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the histamine H3 receptor antagonized by JNJ-5207852 and a typical experimental workflow for its use in cell culture.

Mechanism of Action

JNJ-5207852 is a high-affinity neutral antagonist of the histamine H3 receptor. The H3 receptor is a Gi protein-coupled receptor that, upon activation by histamine, inhibits the activity of adenylyl cyclase.[5] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). As a presynaptic autoreceptor and heteroreceptor, the activation of the H3 receptor also inhibits the release of various neurotransmitters, including histamine itself, acetylcholine, dopamine, and norepinephrine.[5][6] By blocking the H3 receptor, JNJ-5207852 prevents this inhibitory signaling, thereby increasing the release of these neurotransmitters. This mechanism of action makes JNJ-5207852 a valuable tool for studying the role of the histaminergic system in various physiological and pathological processes.

References

- 1. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bio-techne.com [bio-techne.com]

- 4. researchgate.net [researchgate.net]

- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: JNJ-5207852 In Vivo Administration in Mice

Introduction

JNJ-5207852 is a potent and selective, non-imidazole antagonist of the histamine (B1213489) H3 receptor (H3R).[1][2] It demonstrates high affinity for both rat (pKi = 8.9) and human (pKi = 9.24) H3 receptors.[3][1][2] As a neutral antagonist, JNJ-5207852 functions by blocking the presynaptic H3 autoreceptors, which normally inhibit the release of histamine.[1][4] This blockade leads to increased histamine levels in the synapse, subsequently enhancing neurotransmission and promoting wakefulness. In animal models, JNJ-5207852 has been shown to increase wakefulness and reduce both REM and slow-wave sleep without causing hypermotility.[1][4] The compound is orally active and effectively penetrates the brain.[3][1][2][4]

These application notes provide a detailed protocol for the in vivo administration of JNJ-5207852 to mice, summarizing key quantitative data and experimental workflows for researchers in neuroscience and drug development.

Data Presentation: Summary of In Vivo Studies

The following tables summarize quantitative data from key preclinical studies involving the administration of JNJ-5207852 in rodents.

Table 1: Dosage and Administration in Mice

| Parameter | Details | Reference |

| Animal Model | Wild-type, H3 Receptor Knockout (H3-/-), BALB/c | [1][5] |

| Dosage Range (s.c.) | 1 - 10 mg/kg (for wakefulness studies) | [3][1][4] |

| 20 mg/kg (for pharmacokinetic analysis) | [5] | |

| Dosage (i.p.) | 10 mg/kg (for 4-week daily treatment) | [3][1][4] |

| ED50 (s.c.) | 0.13 mg/kg (for H3 receptor occupancy) | [1][2] |

| Administration Routes | Subcutaneous (s.c.), Intraperitoneal (i.p.), Oral (p.o.) | [3][1][4] |

Table 2: Observed Effects in Rodents

| Effect | Species | Dosage & Route | Key Findings | Reference |

| Wakefulness | Mice & Rats | 1-10 mg/kg s.c. | Increased time spent awake; decreased REM and slow-wave sleep. | [3][1][4] |

| Mechanism Confirmation | H3-/- Mice | 10 mg/kg s.c. | No effect on wakefulness or sleep, confirming H3R-mediated action. | [1][2] |

| Locomotor Activity | Mice & Rats | 1-10 mg/kg s.c. | Wake-promoting effects were not associated with hypermotility. | [1][4] |

| Long-term Treatment | Mice | 10 mg/kg i.p. (daily for 4 weeks) | Did not lead to changes in body weight. | [3][1][4] |

| Brain Penetration | Mice | 0.04–2.5 mg/kg s.c. | Readily penetrates brain tissue and achieves good receptor occupancy. | [1] |

Experimental Protocols

This section provides a detailed methodology for the preparation and administration of JNJ-5207852 to mice for studying its effects on arousal and sleep-wake cycles.

1. Materials and Reagents

-

JNJ-5207852 dihydrochloride[2]

-

Vehicle solution components:

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile Saline or Phosphate-Buffered Saline (PBS)

-

-

Sterile 1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G for s.c./i.p. injection)

-

Animal scale

-

Appropriate mouse strain (e.g., C57BL/6, BALB/c)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2. Preparation of JNJ-5207852 Formulation

Note: JNJ-5207852 dihydrochloride (B599025) is slightly soluble in DMSO.[2] The following is an example formulation for in vivo use.[2] Researchers should optimize the vehicle based on their experimental needs and solubility tests.

-

Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dosage (e.g., 10 mg/kg) and injection volume (e.g., 10 mL/kg).

-

Example for a 2 mg/mL Stock Solution: To achieve a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, a 2 mg/mL stock is required.

-

Vehicle Preparation: Prepare a vehicle solution consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline.[2]

-

For 10 mL of vehicle: mix 0.5 mL DMSO, 3 mL PEG300, 0.5 mL Tween 80, and 6 mL sterile saline.

-

-

Dissolving the Compound:

-

Weigh the required amount of this compound powder.

-

Add the powder to a sterile microcentrifuge tube.

-

First, dissolve the powder in the DMSO component of the vehicle.

-

Sequentially add the PEG300, Tween 80, and finally the saline.

-

Vortex thoroughly between each addition until the solution is clear and homogenous.

-

-

Vehicle Control: Prepare a separate solution containing only the vehicle components to be administered to the control group.

3. In Vivo Administration Procedure

-

Animal Acclimation: Acclimate mice to the housing and handling conditions for at least one week prior to the experiment.

-

Animal Preparation:

-

On the day of the experiment, weigh each mouse accurately to calculate the precise injection volume.

-

Randomly assign animals to control (vehicle) and treatment (JNJ-5207852) groups.

-

-

Administration Route (Subcutaneous - s.c.):

-

Gently restrain the mouse.

-

Lift the loose skin over the back/scruff to form a tent.

-

Insert the needle (bevel up) into the base of the skin tent, parallel to the spine.

-

Inject the calculated volume of the JNJ-5207852 solution or vehicle.

-

Withdraw the needle and gently apply pressure to the injection site to prevent leakage.

-

-

Administration Route (Intraperitoneal - i.p.):

-

Firmly restrain the mouse, tilting it slightly head-down to move organs away from the injection site.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.

-

Ensure the needle has penetrated the peritoneal wall but not any internal organs.

-

Inject the solution slowly.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Administration Monitoring:

Mandatory Visualizations

Signaling Pathway of JNJ-5207852

Caption: Mechanism of action for JNJ-5207852.

Experimental Workflow Diagram

Caption: Workflow for in vivo studies using JNJ-5207852.

References

- 1. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Histamine Receptor | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for JNJ-5207852 in Sleep-Wake Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Histamine (B1213489) H3 Receptor Antagonism

JNJ-5207852 is a non-imidazole histamine H3 receptor antagonist with high affinity for both rat (pKi = 8.9) and human (pKi = 9.24) H3 receptors.[2][3][4] The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine. By blocking this receptor, JNJ-5207852 increases the firing rate of histaminergic neurons, leading to enhanced histamine release and a subsequent state of wakefulness.[4] The H3 receptor also acts as a heteroreceptor, modulating the release of other neurotransmitters involved in arousal, such as acetylcholine, norepinephrine, and dopamine.

Signaling Pathway of the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. JNJ-5207852, as an antagonist, blocks this signaling cascade, thereby preventing the inhibitory effects of histamine on neurotransmitter release.

Recommended Dosages and Efficacy

Preclinical studies in rodents have demonstrated the wake-promoting effects of JNJ-5207852. The recommended dosage ranges are based on subcutaneous (s.c.) administration.

| Animal Model | Dosage Range (s.c.) | Key Findings |

| Mice | 1 - 10 mg/kg | - Increased time spent awake. - Decreased REM sleep and slow-wave sleep. - No effect in H3 receptor knockout mice, confirming target engagement.[1][2][4] |

| Rats | 3, 10, 30 mg/kg | - Dose-dependent increase in total time spent awake. - Decreased REM and slow-wave sleep.[1] |

Quantitative Effects on Wakefulness in Mice:

A study in wild-type mice demonstrated a significant increase in wakefulness following a 10 mg/kg s.c. injection of JNJ-5207852 at the onset of the light phase.[4]

| Time Post-Injection | Percent Increase in Wakefulness (vs. Vehicle) |

| Hours 1-2 | +143% |

| Hours 7-8 | +153% |

| Hours 11-12 | +118% |

| Hours 22-24 | +125% |

Experimental Protocols

The following protocols provide a detailed methodology for conducting sleep-wake studies to evaluate the effects of JNJ-5207852 in rodents.

Experimental Workflow

Animal Preparation and Surgical Procedure

-

Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6J mice (25-30g) are commonly used.

-

Acclimatization: House animals individually in a temperature-controlled environment with a 12:12 hour light-dark cycle for at least one week prior to surgery. Provide ad libitum access to food and water.

-

Surgical Implantation of EEG/EMG Electrodes:

-

Anesthetize the animal with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Implant stainless steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.

-

Implant flexible, insulated stainless steel wire electrodes into the nuchal (neck) muscles for electromyogram (EMG) recording.

-

Secure the electrode assembly to the skull with dental cement.

-

Suture the scalp incision.

-

-

Post-operative Care:

-

Administer analgesics as required.

-

Allow a recovery period of at least one week before starting the experiment.

-

Drug Preparation and Administration

-

Formulation: JNJ-5207852 can be dissolved in sterile saline for subcutaneous injection.

-

Dosage: Prepare solutions to deliver the desired dose (e.g., 1-10 mg/kg for mice, 3-30 mg/kg for rats) in a low volume (e.g., 1-5 ml/kg).

-

Administration: Administer JNJ-5207852 or vehicle (saline) via subcutaneous injection at the onset of the light period.

Sleep-Wake Recording and Analysis

-

Habituation: Connect the animals to the recording apparatus via a flexible cable and lightweight commutator to allow free movement. Allow for an adaptation period of at least 3-5 days in the recording chambers.

-

Baseline Recording: Record baseline EEG and EMG data for at least 24 hours before any treatment to establish normal sleep-wake patterns.

-

Treatment Recording: Following administration of JNJ-5207852 or vehicle, record EEG and EMG data continuously for 24 hours.

-

Data Acquisition: Digitize and record EEG and EMG signals using a suitable data acquisition system.

-

Sleep Scoring:

-

Visually score the recordings in 10-second epochs into three stages:

-

Wakefulness: Low-amplitude, high-frequency EEG and high-amplitude EMG activity.

-

Non-Rapid Eye Movement (NREM) Sleep: High-amplitude, low-frequency (delta) EEG and low-amplitude EMG activity.

-

Rapid Eye Movement (REM) Sleep: Low-amplitude, high-frequency (theta) EEG and muscle atonia (very low EMG amplitude).

-

-

-

Data Analysis:

-

Quantify the total time spent in each sleep-wake state.

-

Analyze the number and duration of sleep-wake bouts.

-

Calculate sleep and REM latencies.

-

Perform statistical analysis (e.g., ANOVA, t-test) to compare the effects of JNJ-5207852 with the vehicle control.

-

Conclusion

JNJ-5207852 is a valuable pharmacological tool for investigating the role of the histaminergic system in the regulation of sleep and wakefulness. The provided dosages and protocols offer a solid foundation for designing and executing robust preclinical studies. Researchers should ensure that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for JNJ-5207852 Dihydrochloride in Ex Vivo Autoradiography

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-5207852 dihydrochloride (B599025) is a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist.[1][2][3][4] The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[2][5][6][7] Its role in regulating wakefulness, cognition, and other neurological processes makes it a significant target for drug development.[7][8]

Ex vivo autoradiography is a powerful technique to determine the in vivo occupancy of a specific receptor by a drug candidate.[9] This method involves the systemic administration of the unlabeled compound of interest (in this case, JNJ-5207852) to a test animal, followed by the collection of brain tissue. Brain sections are then incubated with a radiolabeled ligand for the target receptor to quantify the extent to which the administered drug has bound to and occupied the receptors in the brain.[9] This application note provides a detailed protocol for utilizing JNJ-5207852 dihydrochloride in ex vivo autoradiography studies to assess its brain histamine H3 receptor occupancy.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine dihydrochloride | [10] |

| Molecular Formula | C₂₀H₃₄Cl₂N₂O | [1] |

| Molecular Weight | 389.4 g/mol | [1][10] |

| Target | Histamine H3 Receptor | [1][2][3][5][8] |

| Affinity (pKi) | Rat: 8.9, Human: 9.24 | [1][8] |

| Activity | Neutral Antagonist | [5][11][12] |

| Key Features | Brain penetrant, orally active | [5][11][12] |

| Solubility | Soluble to 50 mM in water and to 20 mM in DMSO with gentle warming. | [11] |

Table 2: Quantitative Data from Ex Vivo Autoradiography with JNJ-5207852

| Parameter | Species | Administration Route | Value | Reference |

| ED₅₀ for Receptor Occupancy | Mice | Subcutaneous (s.c.) | 0.13 mg/kg | [2][3][4] |

Experimental Protocols

Protocol 1: Ex Vivo Autoradiography for Histamine H3 Receptor Occupancy by JNJ-5207852

This protocol outlines the procedure to determine the in vivo occupancy of brain histamine H3 receptors by JNJ-5207852.

Materials and Reagents:

-

This compound

-

Research animals (e.g., male C57BL/6 mice)

-

Saline solution (0.9% NaCl)

-

Radioligand: [³H]-N-α-methylhistamine (a commonly used radioligand for H3 receptors)

-

Unlabeled N-α-methylhistamine (for non-specific binding)

-

Cryostat

-

Microscope slides (e.g., Superfrost Plus)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Phosphor imaging plates or autoradiography film

-

Image analysis software

Procedure:

-

Animal Dosing:

-

Dissolve this compound in saline to the desired concentrations.

-

Administer JNJ-5207852 subcutaneously (s.c.) to mice at various doses (e.g., 0.04–2.5 mg/kg) to determine a dose-response curve for receptor occupancy. A vehicle-treated group should be included as a control.

-

Allow for a predetermined time for drug distribution (e.g., 1 hour post-administration).[2]

-

-

Tissue Collection and Preparation:

-

At the designated time point, euthanize the animals via an approved method (e.g., cervical dislocation or CO₂ asphyxiation followed by decapitation).

-

Rapidly extract the brains and snap-freeze them in isopentane (B150273) cooled with dry ice. Store brains at -80°C until sectioning.

-

-

Cryosectioning:

-

Using a cryostat, cut coronal brain sections (e.g., 20 µm thickness).

-

Thaw-mount the sections onto charged microscope slides.

-

Store the slides at -80°C until use.

-

-

Radioligand Binding Assay:

-

On the day of the assay, bring the slides to room temperature.

-

Prepare the incubation buffer containing the radioligand, [³H]-N-α-methylhistamine (at a concentration close to its Kd for the H3 receptor).

-

For the determination of non-specific binding, prepare a parallel incubation buffer containing the radioligand plus a high concentration of an unlabeled H3 receptor agonist (e.g., 10 µM N-α-methylhistamine).

-

Incubate the brain sections with the radioligand solution for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at room temperature in a humidified chamber.

-

Following incubation, rapidly wash the slides in ice-cold wash buffer to remove unbound radioligand (e.g., 2 x 5-minute washes).

-

Perform a final quick rinse in ice-cold distilled water to remove buffer salts.

-

Dry the slides under a stream of cool, dry air.

-

-

Imaging and Data Analysis:

-

Expose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. The exposure time will depend on the specific activity of the radioligand and may range from days to weeks.

-

Develop the film or scan the imaging plate to obtain the autoradiograms.

-

Quantify the optical density of the autoradiographic images in specific brain regions known to have high H3 receptor expression (e.g., cortex, striatum, and hypothalamus).[3][4]

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each brain region.

-

Determine the percent receptor occupancy for each dose of JNJ-5207852 using the following formula:

% Occupancy = [1 - (Specific binding in drug-treated animal / Specific binding in vehicle-treated animal)] x 100

-

Plot the percent occupancy against the dose of JNJ-5207852 to calculate the ED₅₀.

-

Mandatory Visualizations

Histamine H3 Receptor Signaling Pathway

Caption: Signaling pathways of the Histamine H3 Receptor.

Experimental Workflow for Ex Vivo Autoradiography

Caption: Workflow for ex vivo autoradiography with JNJ-5207852.

References

- 1. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Ligand autoradiographical quantification of histamine H3 receptor in human dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

JNJ-5207852: Application Notes and Protocols for Epilepsy and Memory Defect Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-5207852 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist. The histamine H3 receptor functions as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters in the central nervous system. Blockade of this receptor by antagonists like JNJ-5207852 enhances the release of several key neurotransmitters, including histamine and acetylcholine (B1216132), which are implicated in arousal, cognition, and the modulation of seizure activity. These characteristics make JNJ-5207852 a valuable research tool for investigating potential therapeutic strategies for neurological conditions such as epilepsy and associated memory deficits.

This document provides detailed application notes and experimental protocols for the use of JNJ-5207852 in preclinical research models of epilepsy and memory impairment.

Application Notes

Epilepsy Research

Histamine H3 receptor antagonists are emerging as a potential therapeutic avenue for epilepsy. The underlying principle is that by blocking the H3 autoreceptor, these antagonists increase the synaptic concentration of histamine. Elevated histamine levels can then act on postsynaptic H1 receptors, which has been shown to suppress seizure activities.

While direct preclinical studies on the anticonvulsant effects of JNJ-5207852 in models like the maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) tests are not extensively documented in publicly available literature, its mechanism of action strongly suggests potential efficacy. Researchers can utilize JNJ-5207852 to explore the role of the histaminergic system in seizure modulation and as a reference compound for the development of novel antiepileptic drugs targeting the H3 receptor.

Memory Defect Research

Cognitive impairment, particularly memory deficit, is a common comorbidity of epilepsy. The pentylenetetrazol (PTZ)-kindling model is a well-established method for inducing a state that mimics chronic epilepsy and is associated with significant learning and memory deficits. JNJ-5207852 has been investigated for its potential to ameliorate these memory deficits.[1][2][3][4] By enhancing the release of pro-cognitive neurotransmitters like acetylcholine and histamine, JNJ-5207852 is hypothesized to reverse the mnemonic impairments observed in such models. This makes it a critical tool for studying the underlying neurobiology of epilepsy-related cognitive dysfunction and for the preclinical evaluation of cognitive enhancers.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo properties of JNJ-5207852.

Table 1: In Vitro Receptor Binding Affinity of JNJ-5207852

| Receptor | Species | pKi (mean ± SD) |

| Histamine H3 | Human | 9.24 ± 0.21 |

| Histamine H3 | Rat | 8.90 ± 0.17 |

Data from Barbier et al., 2004.

Table 2: In Vivo Efficacy of JNJ-5207852 in a PTZ-Kindling Model of Memory Deficit (Data inferred from Jia et al., 2006)

Morris Water Maze Test

| Treatment Group | Dose (mg/kg, i.p.) | Mean Escape Latency (seconds) |

| Control (Saline) | - | Data not available |

| PTZ-Kindled + Vehicle | - | Data not available |

| PTZ-Kindled + JNJ-5207852 | Specific dose not available | Significantly reduced vs. PTZ-Kindled + Vehicle |

| PTZ-Kindled + Donepezil | 1.0 | Significantly reduced vs. PTZ-Kindled + Vehicle |

Passive Avoidance Test

| Treatment Group | Dose (mg/kg, i.p.) | Mean Step-Through Latency (seconds) |

| Control (Saline) | - | Data not available |

| PTZ-Kindled + Vehicle | - | Data not available |

| PTZ-Kindled + JNJ-5207852 | Specific dose not available | Significantly increased vs. PTZ-Kindled + Vehicle |

| PTZ-Kindled + Donepezil | 1.0 | Significantly increased vs. PTZ-Kindled + Vehicle |

Note: The study by Jia et al. (2006) demonstrated a reversal of PTZ-induced memory deficits by JNJ-5207852; however, the precise quantitative data is not available in the accessed literature.

Experimental Protocols

Protocol 1: Pentylenetetrazol (PTZ)-Kindling Epilepsy and Memory Deficit Model in Mice

Objective: To induce a chronic epileptic state with associated memory deficits in mice.

Materials:

-

Pentylenetetrazol (PTZ)

-

Sterile saline solution

-

Male weanling ICR mice

-

Animal handling and injection equipment

Procedure:

-

Animal Handling and Habituation: Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment.

-

PTZ Administration:

-

Prepare a solution of PTZ in sterile saline. A commonly used subconvulsive dose is 35-40 mg/kg.

-

Administer PTZ via intraperitoneal (i.p.) injection every other day.

-

-

Seizure Scoring: Immediately after each PTZ injection, observe the mice for 30 minutes and score the seizure severity based on a standardized scale (e.g., Racine's scale).

-

Kindling Confirmation: Kindling is considered successful when mice consistently exhibit a predetermined seizure score (e.g., stage 4 or 5 on Racine's scale) for several consecutive PTZ administrations.

-

Post-Kindling Memory Assessment: Once the kindled state is established, proceed with behavioral tests for memory assessment (e.g., Morris Water Maze, Passive Avoidance Test).

Protocol 2: Morris Water Maze (MWM) for Spatial Learning and Memory

Objective: To assess spatial learning and memory in PTZ-kindled mice treated with JNJ-5207852.

Materials:

-

Circular water tank (120-150 cm in diameter)

-

Submerged platform

-

Water opacifier (e.g., non-toxic white paint or milk powder)

-

Video tracking system

-

JNJ-5207852 solution

-

Vehicle control solution

Procedure:

-

Drug Administration: Administer JNJ-5207852 or vehicle to the PTZ-kindled mice at the desired dose and route (e.g., i.p.) 30-60 minutes before the start of the MWM trials.

-

Acquisition Phase (4-5 days):

-

Each day, conduct 4 trials per mouse.

-

For each trial, gently place the mouse into the water at one of four randomly selected starting positions.

-

Allow the mouse to swim freely and find the submerged platform. If the mouse does not find the platform within 60-90 seconds, guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length using the video tracking system.

-

-

Probe Trial (Day after last acquisition day):

-

Remove the platform from the tank.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups.

Protocol 3: Passive Avoidance Test for Fear-Motivated Memory

Objective: To evaluate the effect of JNJ-5207852 on fear-motivated memory in PTZ-kindled mice.

Materials:

-

Passive avoidance apparatus (two-compartment box with a light and a dark chamber, connected by a guillotine door, with an electrified grid floor in the dark chamber)

-

JNJ-5207852 solution

-

Vehicle control solution

Procedure:

-

Drug Administration: Administer JNJ-5207852 or vehicle to the PTZ-kindled mice 30-60 minutes before the training trial.

-

Training Trial:

-

Place the mouse in the light compartment.

-

After a short habituation period (e.g., 60 seconds), open the guillotine door.

-

When the mouse enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

-

Record the step-through latency (time taken to enter the dark compartment).

-

-

Retention Trial (24 hours later):

-

Place the mouse back in the light compartment.

-

Open the guillotine door and record the step-through latency. The maximum latency is typically capped at 300-600 seconds.

-

-

Data Analysis: Compare the step-through latencies in the retention trial between the different treatment groups. A longer latency indicates better memory of the aversive stimulus.

Visualizations

Histamine H3 Receptor Signaling Pathway

Caption: Signaling pathway of the histamine H3 receptor and the antagonistic action of JNJ-5207852.

Experimental Workflow: PTZ-Kindling and Memory Assessment

Caption: Experimental workflow for inducing epilepsy-related memory deficits and testing JNJ-5207852.

References

- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Anticonvulsant Agents with Potent In Vitro Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The expression and function of histamine H3 receptors in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JNJ-5207852 Dihydrochloride Treatment in Responsive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction